molecular formula C26H46N4O9S3 B12281710 Biotin-PEG4-S-S-acid

Biotin-PEG4-S-S-acid

Cat. No.: B12281710
M. Wt: 654.9 g/mol
InChI Key: JHFNDTQMSDEJOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG4-S-S-acid involves the conjugation of biotin with a polyethylene glycol (PEG) spacer and a disulfide bond. The PEG spacer provides flexibility and water solubility, while the disulfide bond allows for cleavability under reducing conditions. The synthetic route typically involves the following steps:

  • Activation of biotin with an appropriate coupling agent.
  • Conjugation of the activated biotin with PEG4.
  • Introduction of the disulfide bond to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale activation of biotin.
  • Efficient conjugation with PEG4 under controlled conditions.
  • Purification and quality control to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG4-S-S-acid undergoes several types of reactions, including:

Common Reagents and Conditions:

    Reducing Agents: DTT, BME, TCEP.

    Reaction Conditions: Typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-9).

Major Products Formed:

    Cleavage Products: Upon reduction, the disulfide bond is cleaved, resulting in the release of biotin and PEG4 fragments.

Mechanism of Action

Biotin-PEG4-S-S-acid exerts its effects through the biotin-streptavidin interaction. The biotin moiety binds with high affinity to streptavidin or avidin, forming a stable complex. This interaction is utilized in various applications to immobilize, detect, or purify biotinylated molecules . The disulfide bond in the linker allows for controlled release of the biotin label under reducing conditions, providing flexibility in experimental design .

Comparison with Similar Compounds

Uniqueness: Biotin-PEG4-S-S-acid is unique due to its cleavable disulfide bond, which allows for the reversible biotinylation of biomolecules. This feature provides an advantage in applications where temporary labeling is desired .

Properties

Molecular Formula

C26H46N4O9S3

Molecular Weight

654.9 g/mol

IUPAC Name

3-[2-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoic acid

InChI

InChI=1S/C26H46N4O9S3/c31-22(4-2-1-3-21-25-20(19-40-21)29-26(35)30-25)27-7-10-37-12-14-39-16-15-38-13-11-36-9-5-23(32)28-8-18-42-41-17-6-24(33)34/h20-21,25H,1-19H2,(H,27,31)(H,28,32)(H,33,34)(H2,29,30,35)

InChI Key

JHFNDTQMSDEJOG-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2

Origin of Product

United States

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